molecular formula C22H15N3O3 B302082 N'-{(E)-[2-(cyanomethoxy)phenyl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide

N'-{(E)-[2-(cyanomethoxy)phenyl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide

Katalognummer: B302082
Molekulargewicht: 369.4 g/mol
InChI-Schlüssel: DVNBONTXQUVBEW-ZVHZXABRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-[2-(cyanomethoxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide is a chemical compound with the molecular formula C22H15N3O3 and a molar mass of 369.3728 g/mol . This compound is known for its unique structure, which includes a naphthofuran core and a benzylidene group, making it an interesting subject for various scientific studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(cyanomethoxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide typically involves the condensation of 2-(cyanomethoxy)benzaldehyde with naphtho[2,1-b]furan-2-carbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the chemicals involved.

Analyse Chemischer Reaktionen

Types of Reactions

N’-[2-(cyanomethoxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various reagents, depending on the specific substitution reaction, such as halogens for halogenation or acids for esterification.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

N’-[2-(cyanomethoxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N’-[2-(cyanomethoxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Naphtho[2,1-b]furan-2-carbohydrazide: Shares the naphthofuran core but lacks the benzylidene group.

    2-(cyanomethoxy)benzaldehyde: Contains the cyanomethoxy and benzylidene groups but lacks the naphthofuran core.

Uniqueness

N’-[2-(cyanomethoxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide is unique due to its combination of a naphthofuran core and a benzylidene group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Eigenschaften

Molekularformel

C22H15N3O3

Molekulargewicht

369.4 g/mol

IUPAC-Name

N-[(E)-[2-(cyanomethoxy)phenyl]methylideneamino]benzo[e][1]benzofuran-2-carboxamide

InChI

InChI=1S/C22H15N3O3/c23-11-12-27-19-8-4-2-6-16(19)14-24-25-22(26)21-13-18-17-7-3-1-5-15(17)9-10-20(18)28-21/h1-10,13-14H,12H2,(H,25,26)/b24-14+

InChI-Schlüssel

DVNBONTXQUVBEW-ZVHZXABRSA-N

Isomerische SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)N/N=C/C4=CC=CC=C4OCC#N

SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NN=CC4=CC=CC=C4OCC#N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NN=CC4=CC=CC=C4OCC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.